Arjungenin

Übersicht

Beschreibung

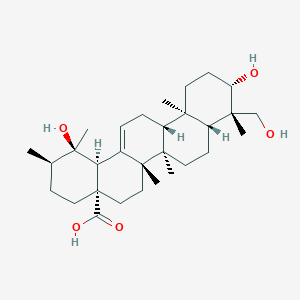

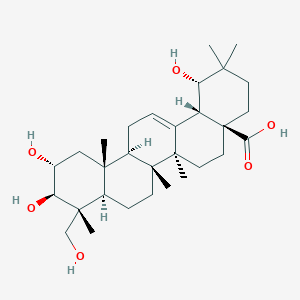

Arjungenin is a natural product found in various organisms, including Rudgea viburnoides and Elephantorrhiza goetzei . It is a triterpene with the molecular formula C30H48O6 .

Molecular Structure Analysis

Arjungenin has a molecular weight of 504.7 g/mol . Its IUPAC name is (1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid . The structure includes 11 defined stereocentres .Physical And Chemical Properties Analysis

Arjungenin has a density of 1.2±0.1 g/cm3, a boiling point of 639.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.3 mmHg at 25°C . It has 6 H bond acceptors, 5 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Arjungenin has been identified as a compound with significant cardioprotective properties. Research suggests that it can help in managing heart diseases by strengthening the cardiac muscle and possibly reducing cholesterol levels. It has shown potential in treating conditions like myocardial infarction and can act as a cardiotonic agent .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which are crucial in protecting cells from oxidative stress-induced damage. This activity is beneficial in preventing chronic diseases and has implications in enhancing longevity and healthspan .

Anti-inflammatory Effects

Arjungenin has demonstrated anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. It inhibits the production of pro-inflammatory cytokines and may provide relief in conditions such as arthritis .

Antimicrobial Potential

Studies have shown that arjungenin possesses antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial and fungal strains, indicating its usefulness in combating infectious diseases .

Cancer Research

There is growing interest in arjungenin’s potential as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth makes it a promising compound for further investigation in oncology .

Diabetes Management

Arjungenin may play a role in diabetes management by modulating blood sugar levels. Its impact on insulin secretion and glucose metabolism could be valuable in the development of new diabetic treatments .

Wound Healing

The compound’s wound-healing properties are attributed to its ability to promote cell proliferation and migration, which are essential for tissue repair. This application could lead to improved treatments for cuts, burns, and other skin injuries .

Phytochemical Standardization

Arjungenin serves as a marker compound for the standardization of herbal medicines, particularly those derived from Terminalia arjuna. Its presence and concentration can help ensure the quality and efficacy of phytotherapeutic products .

Wirkmechanismus

- Arjungenin interacts with specific molecular targets within the body. While the exact targets may vary, studies suggest that it primarily affects cardiac function and related pathways .

- Additionally, arjungenin has antiplatelet and anticoagulant properties, contributing to its cardioprotective effects .

- By influencing these pathways, arjungenin helps maintain cardiac function and minimizes the occurrence of arrhythmias .

- It is moderately soluble in DMSO (50 mg/mL) and should be stored at 4°C, protected from light. Long-term storage at -80°C is also possible .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Eigenschaften

IUPAC Name |

(1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIQVSCCFRXSJV-NWCCWSSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318344 | |

| Record name | Arjungenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arjugenin | |

CAS RN |

58880-25-4 | |

| Record name | Arjungenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58880-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arjugenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arjungenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARJUGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DUN7969Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of arjungenin?

A1: Arjungenin possesses the molecular formula C30H48O6 and a molecular weight of 504.69 g/mol. []

Q2: What spectroscopic data is available for arjungenin?

A2: The structural elucidation of arjungenin relies heavily on spectroscopic techniques. Key data includes infrared (IR) spectroscopy, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), and mass spectrometry (MS). These techniques provide insights into the functional groups, connectivity, and spatial arrangement of atoms within the molecule. [, , , ]

Q3: What are the primary biological activities attributed to arjungenin?

A3: Research suggests that arjungenin exhibits a range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, anti-yeast, and acetylcholinesterase-inhibitory properties. [, , , , , ]

Q4: How does arjungenin exert its cardioprotective effects?

A4: While the precise mechanism remains under investigation, studies suggest arjungenin may contribute to cardioprotection by:

- Modulating oxidative stress: Arjungenin exhibits antioxidant properties, potentially mitigating oxidative damage in cardiovascular tissues. []

- Interacting with drug-metabolizing enzymes: In vitro studies indicate arjungenin might influence the activity of CYP2D, a key enzyme involved in drug metabolism. This interaction could have implications for the pharmacokinetics of co-administered drugs. []

Q5: How does arjungenin compare to other compounds in terms of its biological activities?

A5: Comparing the potency and efficacy of arjungenin with other compounds is complex and depends on the specific biological activity under investigation. For instance:

- Antioxidant activity: Arjungenin exhibits moderate antioxidant activity compared to potent synthetic antioxidants. []

- Cytotoxicity: In vitro studies indicate arjungenin generally possesses lower cytotoxicity than some other triterpenoids against certain cancer cell lines. []

Q6: Does arjungenin interact with specific molecular targets?

A6: Research suggests potential interactions with:

- TRPV1 channel: Computational studies propose that arjungenin might interact with the transient receptor potential vanilloid 1 (TRPV1) channel, potentially influencing pain perception and inflammation. []

- FXR: Preliminary in silico studies propose arjungenin as a potential agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. []

Q7: Could arjungenin interact with other drugs?

A7: The potential for arjungenin to interact with other drugs is a crucial consideration, particularly given its observed interaction with CYP2D in vitro. [] Further research is necessary to evaluate the clinical significance of these interactions.

Q8: What is the safety profile of arjungenin?

A8: Comprehensive toxicological data on arjungenin is currently limited. More research is needed to determine its safety profile, potential adverse effects, and long-term effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1254695.png)

![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)

![2-[(1S,3R,4aR,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254707.png)

![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)